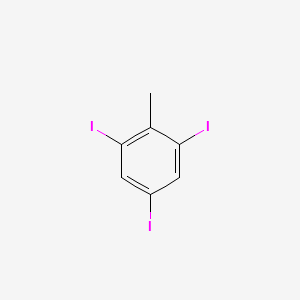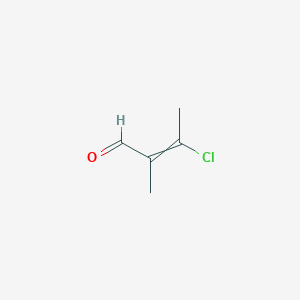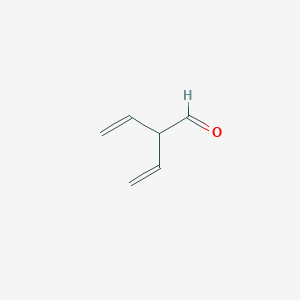
2-Ethenylbut-3-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenylbut-3-enal is an organic compound with the molecular formula C6H8O. It is an aldehyde with both an ethenyl (vinyl) and a butenyl group attached to the carbonyl carbon. This compound is part of the α,β-unsaturated carbonyl compounds, which are known for their reactivity due to the conjugation between the carbonyl group and the double bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethenylbut-3-enal can be synthesized through various organic reactions. One common method involves the aldol condensation of acetaldehyde with crotonaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the enal.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process would include the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. Catalysts like solid bases or acids may be employed to facilitate the reaction and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenylbut-3-enal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The double bonds in the compound make it susceptible to nucleophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like hydrogen bromide (HBr) can add across the double bonds under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehyde derivatives.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
2-Ethenylbut-3-enal has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological molecules is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethenylbut-3-enal involves its reactivity as an α,β-unsaturated carbonyl compound. The conjugation between the carbonyl group and the double bond allows for nucleophilic attack at the β-carbon. This reactivity is exploited in various chemical reactions, including Michael additions and aldol condensations. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is conducted.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrolein (Propenal): The simplest α,β-unsaturated aldehyde.
Crotonaldehyde (But-2-enal): Another α,β-unsaturated aldehyde with a similar structure.
Cinnamaldehyde (3-Phenylprop-2-enal): A more complex α,β-unsaturated aldehyde with a phenyl group.
Uniqueness
2-Ethenylbut-3-enal is unique due to its specific structure, which includes both ethenyl and butenyl groups. This combination of functional groups provides distinct reactivity patterns and makes it a valuable compound in synthetic organic chemistry.
Propriétés
Numéro CAS |
38650-93-0 |
|---|---|
Formule moléculaire |
C6H8O |
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
2-ethenylbut-3-enal |
InChI |
InChI=1S/C6H8O/c1-3-6(4-2)5-7/h3-6H,1-2H2 |
Clé InChI |
ZOLOMAAHECMMCB-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C=C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



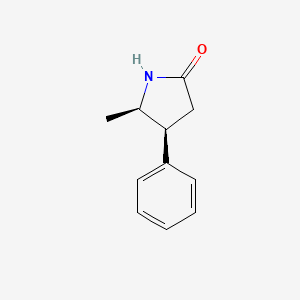
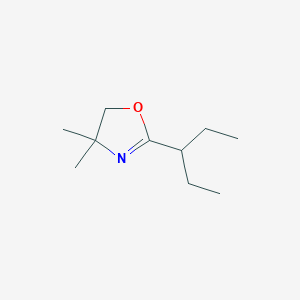
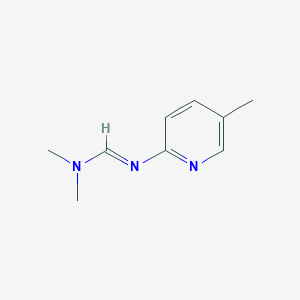
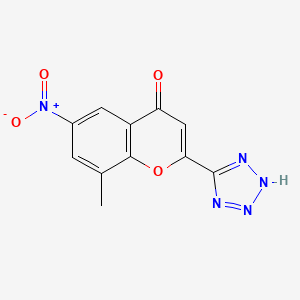

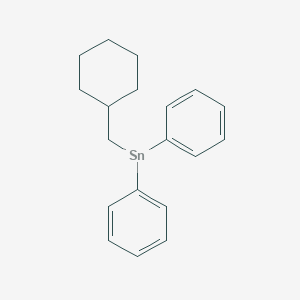
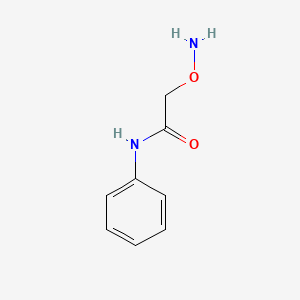
![(1S,2R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione](/img/structure/B14678474.png)
![(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B14678475.png)
![14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B14678478.png)
